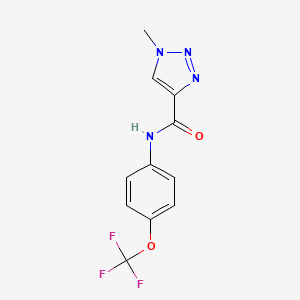

1-methyl-N-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthetic Approaches and Chemical Properties

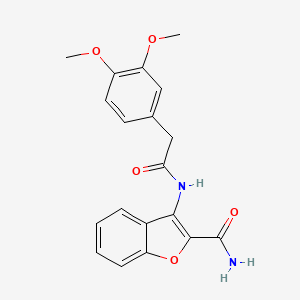

1,2,3-Triazoles, including derivatives similar to the compound , are highlighted for their stability and diverse applications in drug discovery, bioconjugation, material science, and organic synthesis. The Huisgen 1,3-dipolar azide-alkyne cycloaddition, facilitated by copper(I) catalysis, is a cornerstone method for synthesizing 1,4-disubstituted 1,2,3-triazoles. This process is part of "click chemistry," known for its efficiency, selectivity, and broad applicability in creating complex molecules from simple substrates. The importance of 1,2,3-triazoles in biological activities has driven significant research efforts worldwide, aiming to develop novel biologically active compounds through various synthetic routes (Kaushik et al., 2019).

Pharmacological and Biological Activities

1,2,3-Triazole derivatives have been explored for their vast potential in creating new drugs with varied biological activities. The review of patents related to 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole families from 2008 to 2011 underscores the ongoing interest in developing novel triazoles with antimicrobial, anti-inflammatory, antitumor, and antiviral properties. The quest for new triazoles considers green chemistry principles, aiming at more efficient and sustainable synthesis methods to tackle emerging diseases and microbial resistance (Ferreira et al., 2013).

Environmental and Material Science Applications

Beyond pharmacological interests, triazole derivatives find applications in environmental and material sciences. For instance, they are used as corrosion inhibitors for metals and their alloys in aggressive media. The design and synthesis of 1,2,3-triazole compounds, especially 1,4-disubstituted derivatives prepared via CuAAC click reactions, have shown good efficiency as non-toxic, environmentally friendly corrosion inhibitors. These compounds demonstrate stability to hydrolysis and high inhibition efficiencies in various acidic media, making them valuable in protecting metal surfaces (Hrimla et al., 2021).

Propriétés

IUPAC Name |

1-methyl-N-[4-(trifluoromethoxy)phenyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N4O2/c1-18-6-9(16-17-18)10(19)15-7-2-4-8(5-3-7)20-11(12,13)14/h2-6H,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSBKBKMNXRNRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2823921.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(benzo[c][1,2,5]thiadiazol-4-yl)acetamide](/img/structure/B2823926.png)

![N-(3-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2823927.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2823931.png)

![4-Chloro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2823935.png)